n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine
n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine
Brand Name:
Vulcanchem
CAS No.:
5935-13-7
VCID:
VC21312619
InChI:
InChI=1S/C14H12ClN3S/c1-2-9-7-10-13(16-8-17-14(10)19-9)18-12-6-4-3-5-11(12)15/h3-8H,2H2,1H3,(H,16,17,18)
SMILES:
CCC1=CC2=C(N=CN=C2S1)NC3=CC=CC=C3Cl
Molecular Formula:
C14H12ClN3S
Molecular Weight:
289.8 g/mol
n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine
CAS No.: 5935-13-7
Cat. No.: VC21312619
Molecular Formula: C14H12ClN3S
Molecular Weight: 289.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5935-13-7 |
|---|---|
| Molecular Formula | C14H12ClN3S |
| Molecular Weight | 289.8 g/mol |
| IUPAC Name | N-(2-chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C14H12ClN3S/c1-2-9-7-10-13(16-8-17-14(10)19-9)18-12-6-4-3-5-11(12)15/h3-8H,2H2,1H3,(H,16,17,18) |
| Standard InChI Key | WWZXQEXSMLGUOD-UHFFFAOYSA-N |
| SMILES | CCC1=CC2=C(N=CN=C2S1)NC3=CC=CC=C3Cl |
| Canonical SMILES | CCC1=CC2=C(N=CN=C2S1)NC3=CC=CC=C3Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator